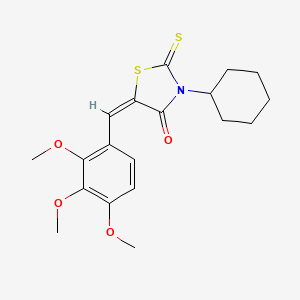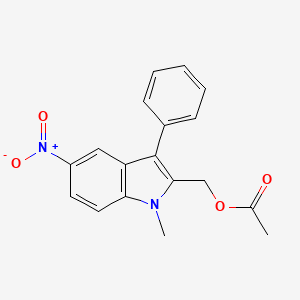![molecular formula C17H18N2O2S B3746002 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746002.png)
5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole
Overview
Description
5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly used as a fluorescent probe for detecting reactive oxygen species (ROS) in cells and tissues.
Mechanism of Action
The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is based on its ability to react with 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. When 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole levels are high, the compound undergoes a chemical reaction, resulting in the formation of a highly fluorescent product. This fluorescence can be detected using various imaging techniques, allowing researchers to visualize 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole levels in real-time.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole are primarily related to its ability to detect 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole levels. By monitoring 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole levels, researchers can gain insights into the mechanisms of various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Additionally, the compound has been shown to have low toxicity, making it an ideal tool for in vitro and in vivo experiments.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole is its ability to detect 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole levels in real-time. This allows researchers to monitor changes in 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole levels over time, providing valuable insights into the mechanisms of various diseases. Additionally, the compound has low toxicity, making it an ideal tool for in vitro and in vivo experiments. However, there are also some limitations to using 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. For example, the compound may not be suitable for experiments involving highly reactive 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole species, as it may react with other molecules in the sample.
Future Directions
There are several future directions in which research on 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole could go. One potential direction is the development of new fluorescent probes based on this compound. By modifying the structure of 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole, researchers may be able to create probes with improved sensitivity and selectivity for detecting 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole. Additionally, further studies are needed to explore the potential applications of this compound in the diagnosis and treatment of various diseases.
Scientific Research Applications
5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole has been used in several scientific research applications. One of the most significant applications is its use as a fluorescent probe for detecting 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole in cells and tissues. 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. The use of 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole as a fluorescent probe allows researchers to monitor 5-[(4-tert-butylphenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole levels in real-time, providing valuable insights into the mechanisms of various diseases.
properties
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-3-thiophen-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-17(2,3)12-6-8-13(9-7-12)20-11-15-18-16(19-21-15)14-5-4-10-22-14/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHCXEJVZQRSPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(4-Tert-butylphenoxy)methyl]-3-(thiophen-2-yl)-1,2,4-oxadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl {3-[(2-tert-butyl-2-methyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methyl-1H-indol-1-yl}acetate](/img/structure/B3745926.png)
![3-chloro-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}benzamide](/img/structure/B3745932.png)

![2-{[4-(4-fluorophenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B3745948.png)
![6-chloro-3-[(4,6-dimethylpyrimidin-2-yl)thio]-4-phenylquinolin-2(1H)-one](/img/structure/B3745966.png)
![2-iodo-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B3745973.png)
![N-{[(5-chloro-2-pyridinyl)amino]carbonothioyl}-3-iodobenzamide](/img/structure/B3745976.png)
![methyl 4-{[4-[(2,4-difluorophenyl)amino]-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}benzoate](/img/structure/B3745984.png)
![N-(2,4-dimethylphenyl)-6-[(4-methyl-1-piperazinyl)methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B3745986.png)
![5-[(3-chlorophenoxy)methyl]-3-(2-thienyl)-1,2,4-oxadiazole](/img/structure/B3746014.png)
![N-(2-chlorobenzyl)-2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetamide](/img/structure/B3746017.png)


![2,4-dichloro-7-nitrodibenzo[b,f]oxepine](/img/structure/B3746031.png)